molecular formula C11H11NO2 B160490 6-Hydroxy-1,4-dimethylquinolin-2(1H)-one CAS No. 1843-88-5

6-Hydroxy-1,4-dimethylquinolin-2(1H)-one

Cat. No.: B160490
CAS No.: 1843-88-5
M. Wt: 189.21 g/mol
InChI Key: TUSXLRWSPGPMHW-UHFFFAOYSA-N
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Description

6-Hydroxy-1,4-dimethylquinolin-2(1H)-one is a chemical compound based on the 4-hydroxyquinolin-2-one scaffold, a structure of significant interest in medicinal chemistry and drug discovery . This core framework is recognized for its diverse biological activities and is a versatile building block for the synthesis of novel pharmaceutical agents . Quinolin-2-one derivatives, in general, have been extensively investigated and have demonstrated a broad spectrum of pharmacological properties in scientific research, including potential antibacterial, antitumor, antimalarial, and antiviral activities . The specific substitution pattern on the quinolinone core can greatly influence its biological interactions and physical properties, making derivatives like this compound valuable for structure-activity relationship (SAR) studies . Researchers utilize such compounds as key intermediates in organic synthesis and medicinal chemistry research to develop new therapeutic candidates . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-1,4-dimethylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-5-11(14)12(2)10-4-3-8(13)6-9(7)10/h3-6,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSXLRWSPGPMHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=C1C=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Characterization and Advanced Structural Elucidation Studies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization

Spectroscopic methods are fundamental in determining the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy: This technique is used to identify the characteristic vibrational frequencies of the functional groups present in 6-Hydroxy-1,4-dimethylquinolin-2(1H)-one. The IR spectrum would be expected to show distinctive absorption bands corresponding to the O-H stretch of the hydroxyl group, the C=O stretch of the quinolinone carbonyl group, C-N stretching, C-H stretches of the methyl and aromatic groups, and C=C stretching vibrations of the aromatic rings. Analysis of these bands confirms the presence of the key functional moieties and provides insight into their chemical environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is anticipated to exhibit absorption maxima corresponding to π → π* and n → π* transitions associated with the conjugated quinolinone ring system. The position and intensity of these absorption bands are indicative of the extent of conjugation and the electronic nature of the chromophore.

As of the latest available data, specific, experimentally determined IR and UV-Vis spectral data for this compound have not been reported in the surveyed scientific literature. While theoretical calculations can predict these spectra, empirical validation is necessary for definitive characterization.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

A crystallographic study would provide the following key parameters:

Crystal System: The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic).

Space Group: The specific symmetry group of the crystal.

Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).

Intermolecular Interactions: Details on hydrogen bonding involving the hydroxyl and carbonyl groups, as well as potential π-π stacking interactions between the aromatic rings, which govern the crystal packing.

A comprehensive search of crystallographic databases indicates that the crystal structure of this compound has not yet been experimentally determined and reported. Therefore, detailed data on its solid-state architecture and conformation are currently unavailable.

Based on the current scientific literature available, a detailed computational and molecular modeling investigation specifically for the compound This compound has not been extensively published. Therefore, a comprehensive article with specific research findings for each sub-section of the requested outline cannot be generated at this time.

While general principles and methodologies for the computational analyses listed are well-established, their direct application and the resulting specific data (e.g., HOMO/LUMO energy values, specific NMR chemical shift predictions, detailed Hirshfeld surface contact percentages) for this compound are not present in the available search results.

Studies on analogous quinolinone derivatives have utilized these computational methods to explore their properties:

Density Functional Theory (DFT) , with functionals like B3LYP, is commonly used to determine optimized geometries and various electronic parameters for similar heterocyclic compounds. nih.gov

Frontier Molecular Orbital (HOMO/LUMO) analysis is a standard component of these studies to understand chemical reactivity and electronic transitions. nih.govnih.govwikipedia.org

Molecular Electrostatic Potential (MEP) mapping is employed to visualize the electronic distribution and predict sites for electrophilic and nucleophilic attack. nih.gov

Prediction of spectroscopic parameters , such as NMR chemical shifts and vibrational frequencies, is often performed and compared with experimental data to validate the computational models. nih.govnih.govnih.gov

Hirshfeld surface analysis is used in crystallographic studies of related quinolinone structures to quantify and visualize intermolecular interactions within the crystal packing. nih.govmdpi.comresearchgate.net

Molecular docking and dynamics simulations are frequently applied to various quinolinone derivatives to investigate their binding affinity and interaction with biological targets, such as enzymes or DNA. nih.govmdpi.comresearchgate.netmdpi.com

Without specific studies on this compound, providing the detailed, data-driven article as requested in the outline is not possible without fabricating information. Further experimental and computational research on this specific compound is required to populate the detailed structure provided.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

Induced-Fit Docking (IFD) Methodologies for Enzyme-Ligand Complexes

Induced-Fit Docking (IFD) is an advanced molecular docking technique that accounts for the flexibility of both the ligand and the protein's active site. Unlike rigid-receptor docking, IFD models the conformational changes that a protein may undergo to accommodate a binding ligand, providing a more accurate prediction of the binding mode and affinity.

The IFD protocol typically involves several stages:

Initial Docking: The ligand is first docked into a rigid model of the receptor using a softened van der Waals potential to allow for some overlap. A number of initial poses are generated. jocpr.com

Protein Refinement: For each ligand pose, the protein's side chains and backbone in the vicinity of the ligand are refined using computational tools like the Prime program. This step allows the protein to adjust its shape to the ligand. jocpr.com

Redocking: The ligand is then redocked into the newly generated, induced-fit protein structures with higher precision.

Scoring: The resulting complexes are scored based on their calculated binding energies (e.g., Glide Gscore and IFD Score) to identify the most favorable binding poses. jocpr.com

While no specific IFD studies on 6-Hydroxy-1,4-dimethylquinolin-2(1H)-one are publicly available, research on other heterocyclic compounds demonstrates the power of this method. For instance, an IFD study on 8-hydroxy-3-methoxy-5H-pyrido[2,1-c]pyrazin-5-one, an inhibitor of inducible nitric oxide synthase (iNOS), successfully elucidated its interaction mechanism with the enzyme. jocpr.com The study identified key hydrogen bonding and hydrophobic interactions, and the IFD scores were used to screen for more potent derivatives. jocpr.com This methodology is directly applicable to understanding how this compound might interact with and induce conformational changes in its potential enzyme targets.

Ligand Binding Site Characterization and Interaction Profiling

Characterizing the binding site and profiling the interactions between a ligand and its receptor are crucial for understanding its biological function. Computational methods are used to identify the key amino acid residues involved in binding and the nature of the intermolecular forces at play.

Studies on various quinolinone derivatives have revealed common interaction patterns with their biological targets, such as protein kinases, DNA gyrase, and the cytochrome bc1 complex. nih.govnih.govnih.gov These interactions typically include:

Hydrogen Bonding: The hydroxyl (-OH) and carbonyl (C=O) groups of the quinolinone core are prime candidates for forming hydrogen bonds with polar amino acid residues (e.g., serine, tyrosine) or backbone atoms in the active site. jocpr.comresearchgate.net

Hydrophobic Interactions: The aromatic rings of the quinoline (B57606) scaffold often engage in hydrophobic and π-stacking interactions with non-polar residues like phenylalanine, valine, and proline. jocpr.com

Metal Coordination: In some metalloenzymes, the quinolinone scaffold can coordinate with metal ions present in the active site.

For example, docking studies of quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis revealed that electron-withdrawing groups like chlorine and bromine increased biological activity by enhancing molecular volume and reducing electronegativity. nih.gov Similarly, molecular docking of 2H-thiopyrano[2,3-b]quinoline derivatives identified interactions with key amino acid residues such as ILE-8, LYS-7, and TRP-12. nih.gov These findings suggest that this compound likely interacts with its biological targets through a combination of hydrogen bonds mediated by its hydroxyl group and carbonyl oxygen, and hydrophobic interactions from its dimethylated quinoline ring system.

Table 1: Example of Interacting Residues for a Quinolinone Analog with iNOS
Interaction TypeInteracting Residue/CofactorReference
Hydrogen BondHem901 (Cofactor) jocpr.com
HydrophobicPro344, Val346, Phe363, Trp366, Tyr367 jocpr.com
PolarAsn364 jocpr.com
Charged (Negative)Glu371 jocpr.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By identifying key molecular properties (descriptors), QSAR can predict the activity of novel compounds before their synthesis, thereby accelerating the drug design process.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These techniques generate 3D contour maps that visualize how different properties (steric, electrostatic, hydrophobic, etc.) across the molecular structure influence activity. nih.gov For instance, a 3D-QSAR study on quinoline derivatives with anti-tuberculosis activity generated several statistically significant models that identified features that could be incorporated into the quinoline framework to improve efficacy. nih.gov

Correlation of Computed Molecular Descriptors with Observed Biological Activities

The core of any QSAR model is the correlation between calculated molecular descriptors and experimentally observed biological activity. These descriptors can be classified into several categories: electronic (e.g., electronegativity, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP).

Research on quinolinone-based compounds has successfully identified key descriptors linked to specific biological activities. A QSAR study on novel quinolinone-based thiosemicarbazones found that van der Waals volume, electron density, and electronegativity were pivotal for their anti-tuberculosis activity. nih.gov Another study on quinoline Schiff bases as inhibitors of Enoyl Acyl Carrier Protein Reductase used docking studies in conjunction with QSAR to identify that the amino acid residue TYR158 and the cofactor NAD+ are crucial for ligand binding. researchgate.net These examples highlight a common strategy: using computational models to establish a direct link between a molecule's physicochemical properties and its biological function. For this compound, it can be inferred that its biological activity would be modulated by its specific electronic and steric profile, conferred by the hydroxyl and two methyl groups on the quinolone scaffold.

Table 2: Statistical Parameters for a QSAR Model of Quinolinone Analogs
ParameterValueDescriptionReference
0.83Coefficient of determination, indicating model fit. nih.gov
F47.96F-test value, indicating statistical significance. nih.gov
s0.31Standard deviation of the error of prediction. nih.gov

Conformational Landscape and Tautomeric Equilibria Studies

The 4-hydroxy-2(1H)-quinolone scaffold, which is the core of this compound, can exist in different tautomeric forms. oup.comresearchgate.net Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. The principal equilibrium for this scaffold is between the 4-hydroxy-2(1H)-quinolone form and the 2,4-quinolinedione form.

Computational and spectroscopic studies have confirmed that the specific tautomer present depends on factors like the solvent and pH. oup.com Theoretical calculations on related quinolone esters showed a clear preference for the hydroxyquinoline form over the oxo (quinolone) form. nih.govacs.org For many 4-hydroxy-2-quinolones, the 4-hydroxy-2(1H)-quinolone tautomer is the predominant form under physiological conditions. oup.comresearchgate.net This equilibrium is critical because the different tautomers have distinct electronic properties and shapes, which can significantly affect their ability to bind to a biological target. The presence of the N-methyl group in this compound prevents some potential tautomerization involving the nitrogen atom, but the keto-enol tautomerism involving the C4-hydroxyl and C2-carbonyl groups remains a key structural feature.

Structure Activity Relationship Sar Studies of 6 Hydroxy 1,4 Dimethylquinolin 2 1h One and Its Derivatives

Influence of Substituent Nature and Position on Biological Efficacy

The biological activity of quinolin-2(1H)-one derivatives is highly dependent on the nature and placement of various substituents on the core scaffold. rsc.org

The presence and position of hydroxyl (-OH) and alkyl groups on the quinoline (B57606) ring are critical determinants of biological activity. For instance, the 8-hydroxyquinoline (B1678124) moiety is a well-established pharmacophore known for a wide range of biological effects, including antimicrobial and anticancer activities. rsc.orgiosrjournals.orgmdpi.com The hydroxyl group at position 8 is often involved in chelating metal ions, which can be a key mechanism of its bioactivity. iosrjournals.org However, if the hydroxyl group is used to form a glycosidic linkage, it may impede this chelation due to steric hindrance, leading to reduced activity. mdpi.com

In a series of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives designed as potential cardiotonic agents, the core structure itself was foundational. Modifications were made not directly to the hydroxyl or methyl groups but to a side chain attached at the 6-position via the hydroxyl's oxygen atom. researchgate.netnih.gov Specifically, an oxobutoxy chain was attached, and its terminal amide group was varied. The study found that a 4-methylpiperazin-1-yl group at the end of this chain resulted in the most favorable pharmacological profile, showing potent and selective activity. researchgate.netnih.gov This indicates that while the 6-hydroxy and 4-methyl groups are key features of the scaffold, their efficacy can be modulated by larger substituents at the 6-position.

Furthermore, SAR studies on other quinoline derivatives have shown that the introduction of a flexible alkylamino side chain at position-4 and an alkoxy group at position-7 can enhance antiproliferative activity and water solubility. nih.gov Bulky substituents at position-7 were found to facilitate this activity. nih.gov This highlights the importance of the interplay between hydroxyl/alkoxy groups and various alkyl substituents across the quinoline scaffold.

Table 1: Effect of Substituents on Cardiotonic Activity of 6-hydroxy-4-methylquinolin-2(1H)-one Analogs
Compound IDCore ScaffoldSubstituent at 6-positionBiological Activity (PDE3 Inhibition IC₅₀)
4j4-methylquinolin-2(1H)-one-O-(CH₂)₃-CO-(4-methylpiperazine-1-yl)0.20 µM
Cilostamide (Reference)Quinolin-2(1H)-one derivativeNot ApplicablePotent PDE3 Inhibitor
About This Table

This table summarizes the findings from a study on 6-hydroxy-4-methylquinolin-2(1H)-one derivatives, showing how a specific substituent at the 6-position significantly enhances its activity as a PDE3 inhibitor compared to a standard reference compound. Data sourced from researchgate.netnih.gov.

Heteroaryl groups, when attached to the quinolinone scaffold, can introduce new binding interactions and modulate the compound's activity. In the development of Hsp90 inhibitors, a series of 3-(heteroaryl)quinolin-2(1H)-ones were synthesized. nih.gov These compounds, featuring complex purine (B94841) architectures attached at the 3-position, showed promising cytotoxic effects against cancer cell lines. nih.gov The specific nature of the heteroaryl group and its substitution pattern were critical for activity.

Another study focused on quinoline-based antibacterial agents found that coupling a quinolone fragment to a 5-chloro-quinoline core resulted in a hybrid compound with potent, broad-spectrum activity. nih.gov This suggests a synergistic effect between the halogen substituent and the appended heteroaryl moiety.

Table 2: Influence of Halogen and Heteroaryl Groups on Anticancer Activity
Compound SeriesCore ScaffoldKey SubstituentsObserved Effect
Pyrano[3,2-h]quinolonesPyrano[3,2-h]quinolone6-chloro groupMost active anticancer compounds in the series. mdpi.com
3-(Heteroaryl)quinolin-2(1H)-onesQuinolin-2(1H)-onePurine motif at C3Promising cytotoxicity against cancer cells. nih.gov
Quinolone-quinoline hybridsQuinoline5-chloro group + quinolone fragmentPotent broad-spectrum antibacterial activity. nih.gov
About This Table

This table illustrates how the strategic placement of halogen atoms and the introduction of heteroaryl groups can significantly enhance the biological efficacy of quinoline-based compounds in different therapeutic areas. Data sourced from mdpi.comnih.govnih.gov.

Stereochemical Considerations in Activity Modulation

Stereochemistry plays a fundamental role in the biological activity of chiral compounds, as it affects target binding, metabolism, and distribution. mdpi.com For many classes of compounds, the specific three-dimensional arrangement of atoms is a key driver of potency and pharmacokinetic properties. mdpi.com In the context of quinolinone derivatives, while specific studies on 6-Hydroxy-1,4-dimethylquinolin-2(1H)-one are not prevalent, the principles of stereochemistry's impact on related structures are well-established.

The differential activity between isomers often arises from stereospecific interactions with biological targets like enzymes or receptors. mdpi.com For example, in a study of nature-inspired 3-Br-acivicin isomers, only those with the natural (5S, αS) stereochemistry exhibited significant antiplasmodial activity. This suggests that the biological targets, potentially amino acid transporters responsible for cellular uptake, are highly selective for a specific stereoisomer. mdpi.com This principle can be extrapolated to chiral quinolinone derivatives, where a specific enantiomer or diastereomer would be expected to fit more precisely into a binding pocket, leading to enhanced efficacy.

Bioisosteric Replacements as a Strategy for Activity and Selectivity Optimization

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a molecule while retaining its desired biological activity. cambridgemedchemconsulting.compreprints.org This involves exchanging an atom or group of atoms with an alternative that has broadly similar physicochemical or topological properties. cambridgemedchemconsulting.com The goal is to create a new compound with an improved profile, such as enhanced activity, better selectivity, or optimized pharmacokinetic properties. cambridgemedchemconsulting.com

This strategy is particularly relevant for quinoline-based scaffolds. For instance, replacing a carbon atom with a sulfur atom in a related quinazoline (B50416) series was explored to develop new anti-inflammatory agents. uib.no This bioisosteric change was predicted to introduce new interactions that could stabilize the ligand-target complex and alter selectivity for biological targets. nih.gov Similarly, replacing a hydrogen atom with fluorine can be used to block metabolic pathways or modulate the pKa of a nearby functional group. cambridgemedchemconsulting.com In the design of quinolinone derivatives, such replacements could be used to fine-tune activity. For example, a methyl group (as in 1,4-dimethylquinolin-2(1H)-one) could be replaced by an amino or hydroxyl group to alter hydrogen bonding potential, or a carbonyl group could be swapped for a thiocarbonyl to modulate electronic properties. cambridgemedchemconsulting.com

Design and Evaluation of Analogs with Modified Scaffold Features

Modifying the core heterocyclic scaffold of quinolin-2(1H)-one is a key strategy for developing new analogs with improved or novel biological activities. rsc.org This can involve creating hybrid molecules that combine the quinoline core with other pharmacologically active moieties. nih.govmdpi.com

One approach involves the synthesis of 3-(heteroaryl)quinolin-2(1H)-ones, where the modification at the C3 position introduces a complex new substituent designed to interact with specific biological targets. nih.gov Another strategy is to link the quinoline scaffold to other bioactive fragments, such as chalcones, to produce hybrid compounds with potential anticancer activity. mdpi.com This molecular hybridization aims to combine the therapeutic advantages of both scaffolds into a single molecule. mdpi.com

Furthermore, the synthesis of novel analogs can be achieved through various chemical reactions that functionalize the quinoline ring system. nih.govrsc.org For example, palladium-catalyzed reactions have been used to create libraries of quinolinone analogues for biological screening. nih.gov The evaluation of these new analogs in biological assays is essential to establish SAR and identify promising lead compounds for further development. nih.govnih.gov

Biological Activity Research in Vitro and Preclinical in Vivo Studies

Anticancer and Antiproliferative Activity Investigations

The quinolinone core structure is a recognized pharmacophore in the design of anticancer agents, and various derivatives of 6-Hydroxy-1,4-dimethylquinolin-2(1H)-one have been evaluated for their ability to inhibit cancer cell growth and proliferation.

Antimicrobial Activities (Antibacterial, Antifungal)

The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents. The quinolinone scaffold has been a fruitful area of investigation in this regard.

Activity Spectrum against Bacterial Strains (Gram-Positive and Gram-Negative)

A variety of quinoline-2-one derivatives have been shown to possess significant antibacterial action against a spectrum of multidrug-resistant Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Certain compounds in these studies demonstrated potent activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.75 μg/mL against MRSA.

While specific data for this compound is not available, a study on novel 6-hydroxyquinolinone derivatives reported that one compound, 4,6-dihydroxyquinolin-2(1H)-one, was identified as a potent antibacterial agent against all tested microorganisms with good MIC values nih.gov. Another study on new 8-hydroxyquinoline (B1678124) derivatives found that some compounds exhibited excellent antibacterial activity against both Gram-positive and Gram-negative strains nih.gov.

Antifungal Efficacy against Pathogenic Fungi

In addition to antibacterial properties, quinolinone derivatives have been explored for their activity against pathogenic fungi. Research on 6-hydroxycinnolines, a related class of compounds, showed potent in vitro antifungal activity against Candida and Aspergillus species nih.gov. A study on novel 6-hydroxyquinolinone derivatives also demonstrated that a 4,6-dihydroxyquinolin-2(1H)-one derivative was a potent antifungal agent against all tested microorganisms nih.gov.

Furthermore, a series of N1-alkyl, N1-acyl, and N1-sulfonyl derivatives of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one were synthesized and evaluated for their antimicrobial activities against pathogenic yeast-like fungal clinical isolates, with some derivatives showing inhibitory efficacy comparable to the reference drug fluconazole researchgate.net. Research on newly synthesized quinazolinone compounds also revealed significant antifungal activity against several phytopathogenic fungi mdpi.com.

Table 2: Antimicrobial Activity of Selected Quinolinone and Related Derivatives

Compound Type Organism Measurement Result
6-hydroxyquinolinone derivative Bacteria & Fungi MIC Potent Activity nih.gov
6-Hydroxycinnoline Candida and Aspergillus sp. In vitro activity Potent Activity nih.gov
4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one derivative Yeast-like fungi Inhibitory Efficacy Comparable to fluconazole researchgate.net

Antioxidant Activity Assessment

Oxidative stress is implicated in a variety of diseases, making the development of effective antioxidants a key area of research. Phenolic compounds, including those with a quinolinone structure, are known for their potential to scavenge free radicals.

In vitro Free Radical Scavenging Capabilities

The antioxidant potential of quinolinone derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method sapub.orgnih.gov. This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. A number of studies on quinazolinone and piperidine-4-one derivatives have demonstrated their capacity to scavenge DPPH radicals, with some compounds exhibiting excellent antioxidant activity comparable to standard antioxidants like ascorbic acid who.int.

Table 3: Antioxidant Activity of Related Heterocyclic Compounds

Compound Type Assay Result
Quinazolinone derivatives DPPH High to moderate radical scavenging sapub.org

Antiparasitic Activities (Antimalarial, Antileishmanial, Antitrypanosomal)

No studies were identified that specifically investigate the antimalarial, antileishmanial, or antitrypanosomal properties of this compound. The existing body of research on the antiparasitic effects of quinoline-based compounds focuses on other analogues and derivatives. For instance, various 4-aminoquinoline derivatives are well-established antimalarial agents, and other complex quinoline (B57606) structures have been explored for activity against Leishmania and Trypanosoma species. However, data on the efficacy and potency of this compound against these parasites are currently absent from the scientific literature.

Enzyme Inhibition Studies

There is a lack of specific data detailing the inhibitory effects of this compound on the enzymes outlined below.

Phosphodiesterase (PDE) Inhibition Profiles

No research was found that profiles the inhibitory activity of this compound against various phosphodiesterase (PDE) enzymes. While derivatives such as 6-(benzyloxy)-4-methylquinolin-2(1H)-one have been investigated as PDE3 inhibitors, the specific inhibition profile for the 6-hydroxy-1,4-dimethyl variant has not been documented.

Kinase Inhibition (e.g., PI3Kα, EGFR-TK)

There are no available studies on the kinase inhibition activity of this compound, including its effects on key kinases such as PI3Kα or EGFR-TK.

Tubulin Polymerization Inhibition and Microtubule Dynamics

The effect of this compound on tubulin polymerization and microtubule dynamics has not been reported in the reviewed scientific literature.

Modulation of Specific Cellular Processes (e.g., Cell Cycle Progression, Apoptosis, Angiogenesis, Cell Migration)

No published data exists describing the role of this compound in modulating critical cellular processes. Research on related quinolinone derivatives has shown effects on apoptosis and the cell cycle in various cancer cell lines. However, similar investigations have not been carried out or reported for this compound, and therefore its impact on cell cycle progression, apoptosis, angiogenesis, or cell migration remains unknown.

Receptor Binding and Signaling Pathway Modulation Studies

The quinolinone core structure is a recurring motif in compounds investigated for their ability to interact with various biological receptors and modulate signaling pathways. Research into structurally similar molecules provides insights into the potential, though unconfirmed, activities of this compound.

Quorum Sensing Receptor Activation/Inhibition

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation, making it a target for antimicrobial strategies. The Pseudomonas aeruginosa QS system, in particular, utilizes quinolone signal molecules. While there is no specific data on this compound, research on analogous structures is noteworthy.

The Pseudomonas quinolone signal (PQS) system involves 2-heptyl-3-hydroxy-4(1H)-quinolone, a molecule sharing the core quinolinone structure. Many reported inhibitors of the PQS receptor, PqsR, feature a quinazolinone scaffold, which mimics the natural quinolone ligand to achieve binding affinity nih.govsemanticscholar.org. The conversion of the quinolone core of PQS into a quinazolinone scaffold has been a strategy in developing PqsR antagonists nih.govsemanticscholar.org. For instance, certain quinazolinone derivatives have shown high pyocyanin and biofilm inhibition against P. aeruginosa nih.govsemanticscholar.org. The interaction of these inhibitors with the PqsR receptor often involves aromatic stacking and hydrogen bonding within the ligand-binding domain semanticscholar.org.

Table 1: Examples of Quinolone and Quinazolinone Derivatives as Quorum Sensing Inhibitors (Note: Data for this compound is not available. The following table is illustrative of related compound classes.)

Compound ClassTarget ReceptorObserved EffectReference
Quinazolinone derivativesPqsRInhibition of pyocyanin and biofilm formation in P. aeruginosa nih.govsemanticscholar.org
4-Hydroxy-2-alkylquinolones (HAQs)PqsRNative signaling molecules in P. aeruginosa QS nih.gov

Adenosine Receptor Modulation

Adenosine receptors, which are G protein-coupled receptors, are involved in numerous physiological processes and are significant drug targets nih.govnih.govmdpi.com. The quinoline and quinazoline (B50416) structures have been explored for their potential to modulate these receptors.

While direct studies on this compound are absent, research on other quinazoline derivatives has identified potent antagonists for adenosine receptors. For example, a 4-methyl-7-methoxyquinazolyl derivative was found to be a potent A2B receptor antagonist with a binding Ki value of 112 nM nih.gov. Structure-activity relationship studies on such compounds have explored the effects of various substituents on receptor affinity nih.gov. These findings highlight the potential of the broader quinoline and quinazoline scaffold in modulating adenosine receptor activity, although specific data for this compound is not available.

Nuclear Receptor Responsiveness

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression and are implicated in a wide range of diseases nih.gov. While a vast number of compounds are known to modulate nuclear receptors, there is a lack of specific research detailing the interaction of this compound with this receptor family.

General research in this area has shown that diverse chemical scaffolds can act as agonists, antagonists, or inverse agonists for various nuclear receptors nih.gov. For example, studies on hydroxyflavones have demonstrated their ability to bind to the orphan nuclear receptor 4A1 (NR4A1) and act as antagonists mdpi.com. This indicates that hydroxylated aromatic structures can interact with nuclear receptors, but any potential activity of this compound in this regard remains speculative without direct experimental evidence.

Chemo-sensing and Bio-sensing Applications

The quinoline scaffold is well-known for its fluorescent properties, which has led to the development of numerous quinoline-based chemosensors. These sensors are designed to detect various analytes, including metal ions and other small molecules, through changes in their optical properties.

Although there are no specific reports on the use of this compound as a chemosensor, the broader family of quinoline derivatives has been extensively utilized in this field. For instance, quinoline-based compounds have been developed as fluorescent "turn-on" or "turn-off" sensors for the detection of cations like Zn²⁺ and Cu²⁺, and anions such as F⁻ and CN⁻. The sensing mechanism typically involves the coordination of the analyte to the quinoline derivative, leading to a modulation of photophysical processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), which in turn alters the fluorescence emission.

Table 2: Applications of Quinoline Derivatives in Chemo-sensing (Note: This table illustrates the general application of the quinoline scaffold and does not include specific data for this compound.)

Quinoline Derivative TypeAnalyte DetectedSensing Mechanism
Hydrazone derivativesMetal ions (e.g., Cu²⁺)Fluorescence quenching
Schiff base derivativesMetal ions (e.g., Zn²⁺)Fluorescence enhancement
Thiosemicarbazone derivativesAnions (e.g., F⁻, CN⁻)Colorimetric and fluorescent changes

Mechanistic Investigations of Biological Action

Identification and Validation of Molecular Targets

There is no direct evidence identifying the specific molecular targets of 6-Hydroxy-1,4-dimethylquinolin-2(1H)-one. However, studies on similar quinolinone cores suggest potential targets. For instance, certain derivatives of 6-hydroxy-4-methylquinolin-2(1H)-one have been investigated as selective inhibitors of phosphodiesterase 3 (PDE3), an enzyme involved in regulating cardiac contractility. These findings hint that PDE3 could be a potential, though unconfirmed, target for this compound. Further experimental validation, such as enzymatic assays and binding studies, would be necessary to confirm this.

Characterization of Ligand-Biomolecule Binding Modes and Key Interactions

Without confirmed molecular targets, the specific binding modes and key intermolecular interactions of this compound remain uncharacterized. Computational modeling and structural biology techniques, such as X-ray crystallography or NMR spectroscopy, would be required to elucidate how this compound interacts with its biological partners at the atomic level.

Elucidation of Affected Intracellular Signaling Pathways and Networks

The direct impact of this compound on intracellular signaling pathways has not been reported. However, the broader class of quinolinone and related heterocyclic compounds are known to modulate various signaling cascades. For example, the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival, is a known target for many small molecules. Deregulation of this pathway is implicated in diseases like cancer. Additionally, the ERK/MAPK signaling pathway, central to cell regulation, is another common target for therapeutic intervention. It is plausible that this compound could influence these or other pathways, but this remains speculative without direct experimental evidence.

Analysis of Gene Expression Modulation (e.g., AKT, BAD, PI3K)

There is no specific data on how this compound modulates the gene expression of key signaling proteins such as AKT, BAD, or PI3K. Gene expression studies, for instance using quantitative PCR (qPCR) or RNA sequencing, would be needed to determine if this compound alters the transcription of these and other relevant genes. In broader studies, various compounds have been shown to upregulate or downregulate the expression of genes within the PI3K/AKT pathway, demonstrating the potential for small molecules to exert their effects at the genetic level.

Future Research Directions and Potential Applications in Academic Research

Rational Design and Synthesis of Next-Generation Quinolone Analogs

The rational design and synthesis of new analogs based on the 6-hydroxy-1,4-dimethylquinolin-2(1H)-one core are pivotal for advancing their therapeutic potential. Future research will likely focus on systematic modifications of the quinolone scaffold to establish comprehensive structure-activity relationships (SAR). nih.gov The synthesis of a 50-membered library of substituted 4-hydroxyquinolin-2(1H)-ones has already provided insights into favorable substitution patterns for antitubercular activity, highlighting the potential of this approach. nih.gov

Key strategies for designing next-generation analogs include:

Substitution on the Benzene (B151609) Ring: The introduction of various substituents (e.g., halogens, methoxy (B1213986) groups) on the benzo-carbons of the quinolone core has not been exhaustively studied for its impact on antimicrobial activity. nih.gov Research has shown that incorporating elements like fluorine can significantly influence the biological profile of quinolinones, as seen in compounds like 6-fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one, which demonstrated notable antitubercular potency. nih.govvensel.org

Modification of the N-Alkyl Group: The N-methyl group in this compound can be replaced with other alkyl or aryl groups to modulate lipophilicity and target engagement. Synthetic protocols often start with the alkylation of isatoic anhydrides, a method that can be adapted to introduce diverse N-substituents. nih.gov

Derivatization at the C3 Position: The C3 position of the quinolone ring is a common site for modification. For instance, the introduction of a phenyl substituent at this position was found to be common among derivatives with significant activity against Mycobacterium tuberculosis. nih.gov The synthesis of analogs with different acyl or anilinoacetyl side chains at C3 can also be explored to enhance properties like antimicrobial activity. nih.gov

Synthetic approaches will continue to leverage established methods, such as the cyclization of N-substituted anilines with malonic acid derivatives or intramolecular Friedel-Crafts reactions, while also exploring novel, more efficient synthetic routes. chemicalbook.comgoogle.comresearchgate.net The development of multi-step protocols, as demonstrated in the synthesis of 4-hydroxy-2-quinolone analogs, allows for the systematic construction of diverse compound libraries for biological screening. nih.gov

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

While quinolones are well-known for their antibacterial and anticancer activities, the precise biological targets and mechanisms of action for many derivatives, including this compound, remain to be fully elucidated. Future research should aim to identify and validate novel molecular targets to expand their therapeutic applications.

Potential areas of exploration include:

Phosphodiesterase 3 (PDE3) Inhibition: Derivatives of 6-hydroxy-4-methylquinolin-2(1H)-one have been designed as selective PDE3 inhibitors with cardiotonic effects. nih.govresearchgate.net This suggests that the this compound scaffold could be a starting point for developing new agents for congestive heart failure. nih.govresearchgate.net

Enzyme Inhibition in Pathogens: The MurE ligase in Mycobacterium tuberculosis has been identified as a potential target for 4-quinolones with alkenyl side chains, which engage in hydrophobic interactions within a binding pocket. nih.gov Although the exact mechanism for 4-hydroxy-2-quinolones is still unclear, this provides a rationale for investigating their interaction with essential bacterial enzymes. nih.gov

Epigenetic Targets: Recent studies have shown that quinolinone derivatives can act as inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), a key enzyme in epigenetic regulation and a target in cancer therapy. nih.gov This opens up the possibility of designing this compound analogs as novel epigenetic modulators for cancer treatment. nih.gov

Ion Channel Modulation: Quinoline-based compounds have been successfully designed as blockers of the Panx-1 channel, indicating another potential avenue for therapeutic intervention. mdpi.com

The mechanism of action for some quinolones has been linked to the generation of reactive oxygen species (ROS), leading to bacteriostatic rather than bactericidal effects. nih.gov Further studies are needed to understand if this compound and its analogs share this mechanism or if they operate through different pathways.

Development of Hybrid Molecules and Conjugates with Enhanced Biological Profiles

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach to develop compounds with improved affinity, selectivity, and efficacy, or to overcome drug resistance. The this compound scaffold is an ideal candidate for creating such hybrid molecules.

Future research in this area could involve:

Quinoline-Thiazole Hybrids: The synthesis of quinolin-2(1H)-one derivatives featuring a thiazole (B1198619) ring has been shown to yield compounds with potential anticancer and antibacterial activities. vensel.org This suggests that conjugating a thiazole moiety to the this compound core could lead to novel therapeutic agents.

Quinoline-Quinone Hybrids: Hybrid compounds combining 1,4-naphthoquinone (B94277) with an 8-hydroxyquinoline (B1678124) moiety have been synthesized and evaluated for their anticancer potential. mdpi.com This strategy could be adapted to the this compound scaffold to create new classes of anticancer agents.

Quinoline-Heterocycle Conjugates: The reaction of pyrano[3,2-c]quinoline derivatives with various nucleophiles has led to the formation of complex heterocyclic systems, such as pyridines, pyrido[1,2-a]benzimidazoles, pyrazolo[3,4-b]pyridines, and pyrido[2,3-d]pyrimidines, tethered to a 4-hydroxy-1-methylquinolin-2(1H)-one core. nih.gov Some of these compounds have demonstrated significant efficacy against liver cancer cells, providing a strong rationale for exploring similar synthetic strategies with the target compound. nih.gov

These hybrid molecules may exhibit dual modes of action or improved pharmacokinetic properties, making them highly attractive for further development.

Application of Advanced Computational Methodologies for Predictive Design

In silico methods are indispensable tools in modern drug discovery, enabling the predictive design of new molecules and the rationalization of experimental findings. The application of advanced computational methodologies will accelerate the development of analogs of this compound.

Key computational approaches include:

Molecular Docking: This technique can be used to predict the binding modes of quinolinone analogs within the active sites of potential biological targets, such as PDE3, EZH2, or bacterial enzymes. researchgate.netnih.gov Docking studies have been successfully used to correlate the structural features of quinolinone derivatives with their observed biological activities, for example, in anticancer research. vensel.org

Pharmacokinetic and ADMET Prediction: Computational tools like SwissADME and pkCSM can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed molecules. mdpi.comnih.gov These predictions help in prioritizing compounds with favorable drug-like properties for synthesis and experimental testing. mdpi.comnih.gov The BOILED-Egg model, for instance, can predict gastrointestinal absorption and blood-brain barrier penetration. mdpi.com

Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) can be employed to investigate the electronic properties of quinolinone derivatives. nih.gov Parameters such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), molecular electrostatic potential (MEP), and global reactivity descriptors can provide insights into the reactivity and stability of the molecules. mdpi.comnih.gov These calculations can also be used to simulate spectroscopic data (IR and NMR) to aid in structural characterization. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between a ligand and its target protein, helping to assess the stability of the predicted binding poses over time. mdpi.com

The integration of these computational methods into the design-synthesis-testing cycle will undoubtedly streamline the discovery of potent and selective quinolone-based therapeutic agents.

Integration with High-Throughput Screening and Chemical Biology Technologies

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of large compound libraries against specific biological targets. bmglabtech.com The integration of HTS with chemical biology approaches will be crucial for uncovering the full therapeutic potential of this compound and its analogs.

Future directions in this domain include:

Automated Synthesis and Screening: The development of automated synthesis platforms, potentially using microdroplet technology, could accelerate the generation of diverse quinolinone libraries. nih.govresearchgate.net These libraries can then be subjected to HTS assays to identify initial "hits" for further optimization. bmglabtech.com HTS processes are designed to be efficient, often involving miniaturization and robotic automation to test thousands of compounds quickly. bmglabtech.comyoutube.com

Development of Target-Specific Assays: The design of robust and sensitive assays suitable for HTS is essential. bmglabtech.com These assays could be cell-based or biochemical and would be tailored to specific targets of interest, such as the enzymes or receptors identified in section 8.2.

Chemical Biology Probes: Analogs of this compound can be functionalized to create chemical biology probes. These probes can be used to identify novel protein targets through techniques like affinity chromatography or activity-based protein profiling.

RNA Interference (RNAi) Screening: RNAi technology can be used in conjunction with compound screening to identify genes that either enhance or suppress the activity of quinolinone derivatives, thereby helping to elucidate their mechanism of action and potential resistance pathways. yu.edu

While HTS is a powerful tool for lead identification, it is important to note that it is the first step in a long process. bmglabtech.com The hits generated from HTS campaigns require extensive medicinal chemistry efforts to be developed into viable drug candidates. yu.edu

Q & A

Q. What are the standard synthetic routes for 6-Hydroxy-1,4-dimethylquinolin-2(1H)-one, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves cyclization or condensation reactions. For example:

  • Cyclization of N-methyl-2-aminobenzyl alcohol with acetic anhydride under reflux, followed by purification via crystallization (e.g., from DMF) .
  • Pictet-Spengler reaction : N-methyltryptamine reacts with an aldehyde in the presence of an acid catalyst to form the quinoline core .
    Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst loading. Yield improvements (up to 77%) are achieved by controlling stoichiometry and reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., OH at ~3447 cm⁻¹, C=O at ~1663 cm⁻¹, and NH at ~3200 cm⁻¹) .
  • ¹H NMR : Reveals substituent patterns (e.g., methyl groups at δ 3.59 ppm, aromatic protons at δ 6.99–8.18 ppm) .
  • Mass Spectrometry : Confirms molecular weight via molecular ion peaks (e.g., m/z 297 [M⁺]) .

Q. How can researchers assess the antimicrobial activity of this compound derivatives?

Methodological Answer:

  • Agar Diffusion Assay : Test against Gram-positive/negative bacteria and fungi, measuring inhibition zones .
  • Minimum Inhibitory Concentration (MIC) : Determine using serial dilutions in microtiter plates. Derivatives with electron-withdrawing substituents (e.g., nitro groups) often show enhanced activity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental spectroscopic data?

Methodological Answer:

  • DFT Calculations : Compare computed vibrational frequencies (IR) and chemical shifts (NMR) with experimental data to validate structural assignments. For example, discrepancies in C=O stretching frequencies may arise from hydrogen bonding, which DFT can model by simulating solvent effects .
  • Case Study : A study on 3-ethoxymethyl-1,4-dihydroquinolin-4-one used B3LYP/6-31G(d) to reconcile FT-IR and FT-Raman data, resolving ambiguities in carbonyl group interactions .

Q. What strategies improve the yield of hydrogenation steps in synthesizing dihydroquinoline derivatives?

Methodological Answer:

  • Catalyst Selection : Pd/C under H₂ atmosphere effectively reduces nitro groups (e.g., 6-nitro to 6-amino derivatives) .
  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation. For example, hydrogenating 6-nitro-3,4-dihydroquinolin-2(1H)-one for 48 hours achieves >70% yield .
  • Purification : Biotage flash chromatography with gradients (e.g., 0–10% MeOH in DCM) isolates products with >95% purity .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive quinoline derivatives?

Methodological Answer:

  • Substituent Effects : Introduce electron-donating groups (e.g., -OCH₃) at position 6 to enhance antimicrobial activity .
  • Core Modifications : Replace the methyl group at position 1 with bulkier substituents (e.g., diethylaminoethyl) to improve receptor binding .
  • Case Study : 6-Amino-1-(2-(dimethylamino)ethyl)-8-fluoro-3,4-dihydroquinolin-2(1H)-one showed potent enzyme inhibition due to optimized lipophilicity and hydrogen-bonding capacity .

Q. What experimental precautions mitigate toxicity risks during synthesis and handling?

Methodological Answer:

  • Toxicity Profiling : Classify compounds under EU-GHS/CLP guidelines (e.g., Acute Toxicity Category 4 for oral/dermal exposure) .
  • Safety Protocols : Use fume hoods for reactions involving volatile reagents (e.g., acetic anhydride). Emergency measures include immediate rinsing for dermal contact and activated charcoal for ingestion .

Q. How do researchers validate the purity of this compound for pharmacological studies?

Methodological Answer:

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (e.g., 10–90% over 20 minutes) to detect impurities <0.1% .
  • Melting Point Analysis : Compare experimental values (e.g., 233–237°C for 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone) with literature data .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of quinoline derivatives?

Methodological Answer:

  • Standardize Assays : Use identical microbial strains and growth media to eliminate variability .
  • Control Experiments : Include reference compounds (e.g., ciprofloxacin) to normalize inhibition zone measurements .

Q. What advanced techniques resolve ambiguities in reaction mechanisms (e.g., oxidation vs. reduction pathways)?

Methodological Answer:

  • Isotopic Labeling : Track ¹⁸O incorporation during oxidation to confirm C=O formation .
  • Kinetic Studies : Monitor reaction rates under varying pH and temperature to distinguish between competing pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.